1-Diphenylmethyl-4-nitrosopiperazine
Overview
Description
1-Diphenylmethyl-4-nitrosopiperazine is a chemical compound with the molecular formula C17H19N3O . It is used in the field of research and is not intended for human or veterinary use. It is also associated with certain hazards such as developmental toxicity, endocrine activity, acute mammalian toxicity, and systemic toxicity .
Molecular Structure Analysis
The molecular structure of 1-Diphenylmethyl-4-nitrosopiperazine consists of 17 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass is 281.15300 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Diphenylmethyl-4-nitrosopiperazine include a molecular weight of 281.35200, a density of 1.15g/cm3, a boiling point of 430.5ºC at 760mmHg, and a flash point of 214.1ºC . The melting point is not available .Scientific Research Applications
Nitrosamine Contamination in Pharmaceuticals
1-Diphenylmethyl-4-nitrosopiperazine is related to nitrosamine impurities, which have been a significant concern in pharmaceuticals. Studies have identified nitrosamines, such as 4-Methyl-1-nitrosopiperazine (MeNP), in drugs like rifampicin, highlighting the importance of developing efficient detection methods. These impurities can pose public health risks due to their carcinogenic nature, emphasizing the need for improved impurity profiling and testing in pharmaceuticals (Wohlfart et al., 2021); (Tao et al., 2022).
Environmental Chemistry and Degradation
The study of nitrosamines, including derivatives of nitrosopiperazine, is crucial in environmental chemistry, particularly in relation to atmospheric conditions and water treatment. Research on the thermal and photolytic degradation of such compounds in natural waters and under simulated atmospheric conditions has provided insights into their stability and degradation pathways. This is vital for assessing environmental impacts and developing effective degradation strategies (Jackson & Attalla, 2010); (Goldman et al., 2013); (Sørensen et al., 2015).
Synthesis and Biological Evaluation of Derivatives
Derivatives of diphenylpiperazine, including 1-Diphenylmethyl-4-nitrosopiperazine, have been synthesized and evaluated for various biological activities. Studies focus on the design and synthesis of these compounds and their potential applications in treating diseases or for other biological effects. This includes research on their antibacterial, antifungal, and cytotoxic activities, providing a foundation for future pharmaceutical developments (Gan et al., 2018); (Singh et al., 2012).
Analytical Methods for Detection
The development of analytical methods for the detection and quantification of nitrosamine compounds, including nitrosopiperazine derivatives, is a key area of research. This is particularly relevant for environmental monitoring and pharmaceutical quality control. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to detect these compounds in various matrices, contributing to the understanding of their distribution and potential risks (Lapointe et al., 2020).
Safety And Hazards
1-Diphenylmethyl-4-nitrosopiperazine is associated with certain hazards. It is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and is suspected of damaging fertility or the unborn child. It also causes damage to organs, specifically the central nervous system, through single exposure and repeated exposure .
Future Directions
The presence of 1-methyl-4-nitrosopiperazine (MNP), a nitrosamine impurity, was detected in rifampicin capsules. Consequently, the development of efficient methods for the detection of MNP is an important objective . The contamination of MNP in Rifampicin originates in the manufacturing process of the drug . Therefore, future research could focus on improving the manufacturing process to reduce the presence of MNP.
properties
IUPAC Name |
1-benzhydryl-4-nitrosopiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCPMCWNPCUSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168750 | |
Record name | 1-Diphenylmethyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diphenylmethyl-4-nitrosopiperazine | |
CAS RN |
1698-25-5 | |
Record name | 1-Diphenylmethyl-4-nitrosopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Diphenylmethyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.